molecular formula C11H19N3O9S B13751443 3-Methylcytidine methosulfate

3-Methylcytidine methosulfate

Cat. No.: B13751443
M. Wt: 369.35 g/mol
InChI Key: MGSZKGKDQZQWAQ-BKZSBQMKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcytidine methosulfate typically involves the methylation of cytidine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to achieve the required product quality. The production is carried out in compliance with stringent regulatory standards to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions

3-Methylcytidine methosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides of 3-Methylcytidine, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

The mechanism by which 3-Methylcytidine methosulfate exerts its effects involves its incorporation into tRNA, where it undergoes methylation. This modification affects the structure and function of tRNA, influencing the translation process and gene expression. The molecular targets include specific sites on tRNA, and the pathways involved are related to RNA methylation and epigenetic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation pattern, which imparts distinct properties and functions. Its role in tRNA modification and potential as a cancer biomarker sets it apart from other similar compounds .

Properties

Molecular Formula

C11H19N3O9S

Molecular Weight

369.35 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidin-1-ium-2-one;methyl sulfate

InChI

InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1

InChI Key

MGSZKGKDQZQWAQ-BKZSBQMKSA-N

Isomeric SMILES

CN1C(=CC=[N+](C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N.COS(=O)(=O)[O-]

Canonical SMILES

CN1C(=CC=[N+](C1=O)C2C(C(C(O2)CO)O)O)N.COS(=O)(=O)[O-]

Origin of Product

United States

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